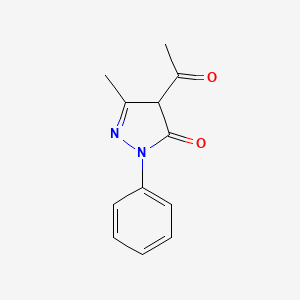

4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one

Descripción

Table 1: Fundamental Molecular Descriptors

The molecular architecture demonstrates significant structural complexity through its multi-substituent framework. The acetyl group introduces both steric bulk and electronic effects that influence the overall molecular conformation and reactivity patterns. The methyl group at position 5 provides additional steric considerations and affects the tautomeric equilibrium of the compound. The phenyl ring at position 2 contributes to the aromatic character and potential for π-π interactions in solid-state structures.

Crystallographic Analysis and Bond Parameters

Crystallographic investigations of pyrazolone derivatives provide crucial insights into the solid-state structure and intermolecular interactions of this compound. While direct crystallographic data for the specific compound may be limited, extensive research on related pyrazolone structures offers valuable comparative information for understanding the structural parameters and packing arrangements.

Related pyrazolone compounds demonstrate characteristic bond lengths and angles that provide insight into the expected structural parameters of this compound. In 4-methyl-5-phenyl-1H-pyrazol-3(2H)-one, the C=O bond lengths range from 1.2878 to 1.2890 Angstroms, indicating that pyrazolone compounds typically exist in the keto form in the solid state. The pyrazole ring demonstrates approximate planarity with maximum deviations of 0.007 to 0.017 Angstroms from the mean plane.

Dihedral angle analysis reveals important conformational preferences in pyrazolone structures. The phenyl ring attached to the pyrazolone core typically exhibits dihedral angles ranging from 36.67 to 41.19 degrees relative to the pyrazole ring, indicating significant non-coplanarity between these aromatic systems. This geometric arrangement influences both the packing efficiency in the crystal lattice and the overall molecular stability through intramolecular interactions.

Table 2: Comparative Bond Parameters in Related Pyrazolone Structures

Intermolecular hydrogen bonding patterns play a crucial role in crystal packing arrangements. Pyrazolone structures frequently exhibit N-H⋯O hydrogen bonds that link neighboring molecules into dimeric structures, generating characteristic ring motifs. These dimers often connect through additional intermolecular hydrogen bonds to form extended ribbon-like arrangements in the crystal lattice. The hydrogen bond geometries typically involve N-H distances around 0.88 Angstroms and H⋯O distances of approximately 1.93 Angstroms, with N⋯O distances ranging from 2.69 to 2.80 Angstroms.

The crystal packing of pyrazolone derivatives also involves weak C-H⋯O interactions and potential π-π stacking between aromatic rings. In related structures, intramolecular hydrogen bonding can stabilize specific conformations, such as N-H⋯O contacts that create pseudo-ring formations and influence the overall molecular geometry. These structural features contribute to the stability and physicochemical properties of the compound in the solid state.

Spectroscopic Elucidation (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Spectroscopic characterization provides essential information about the electronic structure, molecular vibrations, and chemical environment of this compound. Nuclear magnetic resonance spectroscopy offers particularly valuable insights into the tautomeric behavior and structural dynamics of pyrazolone compounds, while infrared and ultraviolet-visible spectroscopy complement these findings with information about functional group vibrations and electronic transitions.

Nuclear magnetic resonance analysis of pyrazolone derivatives reveals characteristic chemical shift patterns that reflect the electronic environment of different atomic positions. Carbon-13 nuclear magnetic resonance spectroscopy shows distinct signals for the carbonyl carbon, typically appearing around 170-180 parts per million for the pyrazolone C=O group. The acetyl carbonyl carbon generally resonates at approximately 200 parts per million, consistent with ketone functionality.

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments and coupling patterns. The methyl group at position 5 typically appears as a singlet around 2-3 parts per million, while the acetyl methyl group resonates as a singlet near 2.5 parts per million. The phenyl protons exhibit characteristic aromatic signals in the 7-8 parts per million region with appropriate coupling patterns.

Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shifts in Pyrazolone Derivatives

A critical aspect of nuclear magnetic resonance analysis in pyrazolone chemistry involves the identification of tautomeric forms through coupling constant analysis. The geminal coupling constant between pyrazole C-4 and H-3(5) serves as a diagnostic tool for distinguishing between different tautomeric forms. Values of approximately 9-11 Hertz indicate the presence of 1H-pyrazol-5-ol forms, while significantly reduced values of 4-5 Hertz suggest 1,2-dihydro-3H-pyrazol-3-one forms.

Fourier transform infrared spectroscopy reveals characteristic vibrational frequencies that confirm functional group identity and molecular structure. The C=O stretching vibrations appear as strong absorptions, with the pyrazolone carbonyl typically observed around 1650-1680 cm⁻¹ and the acetyl carbonyl near 1700-1720 cm⁻¹. N-H stretching vibrations, when present in tautomeric forms, appear as broad absorptions in the 3200-3400 cm⁻¹ region. The aromatic C=C stretching vibrations manifest as multiple bands in the 1450-1600 cm⁻¹ region.

Ultraviolet-visible spectroscopy provides information about electronic transitions and conjugation effects within the pyrazolone framework. The aromatic systems typically exhibit absorption bands in the 250-300 nanometer region, corresponding to π-π* transitions. Extended conjugation between the pyrazolone ring and phenyl substituent can result in bathochromic shifts and increased extinction coefficients.

Tautomeric Forms and Stability Studies

The tautomeric behavior of this compound represents a fundamental aspect of its chemical identity and influences both its reactivity patterns and biological activity. Pyrazolone compounds can exist in multiple tautomeric forms, including the keto (NH), enol (OH), and methylidene (CH) forms, with the relative populations depending on environmental conditions such as solvent polarity, temperature, and intermolecular interactions.

Solvent effects play a crucial role in determining tautomeric equilibria. In apolar solvents such as chloroform and benzene, 4-acyl-5-methyl-2-phenyl-pyrazolones predominantly exist in the chelated 5-hydroxypyrazole form, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the acetyl carbonyl oxygen. This intramolecular interaction creates a six-membered chelate ring that stabilizes the enol tautomer through favorable entropy and enthalpy contributions.

In contrast, polar protic solvents such as dimethyl sulfoxide facilitate different tautomeric distributions. The strong hydrogen bond accepting ability of dimethyl sulfoxide can disrupt intramolecular hydrogen bonds and stabilize the keto form through intermolecular hydrogen bonding with the solvent molecules. This solvent-dependent tautomerism has significant implications for the compound's behavior in biological systems and synthetic applications.

Table 4: Tautomeric Distribution in Different Solvents

Nuclear magnetic resonance coupling constant analysis provides quantitative insights into tautomeric populations. The geminal ²J[pyrazole C-4,H-3(5)] coupling constant serves as a reliable diagnostic tool, with values of 9-11 Hertz characteristic of OH forms and 4-5 Hertz indicative of NH forms. This coupling constant variation arises from changes in the electronic environment around the pyrazole nitrogen atoms upon tautomerization.

Temperature-dependent studies reveal the thermodynamic parameters governing tautomeric equilibria. Generally, the enol form becomes less favored at elevated temperatures due to the entropy factor, while the keto form gains stability through increased molecular motion and reduced influence of intramolecular hydrogen bonding. These temperature effects must be considered when evaluating the compound's stability and reactivity under different conditions.

The stability of this compound in various tautomeric forms influences its chemical reactivity and potential for synthetic transformations. The enol form exhibits enhanced nucleophilicity at the oxygen atom and increased acidity of the hydroxyl proton, facilitating metal coordination and electrophilic substitution reactions. The keto form demonstrates different reactivity patterns, with the carbonyl group serving as an electrophilic center for nucleophilic addition reactions.

Computational studies using density functional theory at the B3LYP/6-311++G** level have provided theoretical validation of experimental observations regarding coupling constants and tautomeric preferences. These calculations show good agreement with experimental nuclear magnetic resonance data and support the mechanistic understanding of tautomeric interconversion processes. The computational results confirm that solvent effects and substituent patterns significantly influence the relative energies of different tautomeric forms.

Propiedades

IUPAC Name |

4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-11(9(2)15)12(16)14(13-8)10-6-4-3-5-7-10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEMQGRMLUUWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(=O)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332645 | |

| Record name | 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4173-74-4 | |

| Record name | 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Reaction Scheme

The most common preparation method involves the reaction of β-keto esters with phenylhydrazine or its hydrochloride salt under reflux or room temperature conditions to form the pyrazolone ring system. This method is well-documented and forms the basis for synthesizing various substituted 5-pyrazolones, including 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one.

- Reagents: β-keto ester (such as ethyl acetoacetate derivatives), phenylhydrazine or phenylhydrazine hydrochloride

- Solvents: Methanol, ethanol, or other alcohols

- Conditions: Reflux for 3–6 hours or room temperature for shorter durations

- Yields: Generally moderate to high, depending on substituents and conditions

Specific Example

According to the synthesis of related pyrazolone derivatives, refluxing a mixture of phenylhydrazine with β-keto esters in methanol or ethanol yields the pyrazolone core. For example, 4-ethyl-5-methyl-2-phenyl-pyrazol-3-one was synthesized by refluxing phenylhydrazine with the appropriate β-keto ester for 6 hours, followed by filtration and recrystallization to obtain a yellow crystalline solid with yields around 72–79%.

Functional Group Modification: Acetylation at Position 4

Introduction of Acetyl Group

The acetyl group at position 4 of the pyrazolone ring is introduced through acetylation or by using β-keto esters that already contain the acetyl substituent. For this compound, the acetyl functionality can be incorporated by choosing a β-keto ester such as 3-oxobutanoate derivatives or by post-synthetic modification.

Vilsmeier–Haack Formylation and Subsequent Conversion

Some studies describe the use of Vilsmeier–Haack reaction conditions (phosphorus oxychloride and N,N-dimethylformamide) to introduce formyl groups onto the pyrazolone nucleus, which can then be converted into acetyl groups or other functionalities. This method, while more complex, allows for the synthesis of substituted pyrazolones with diverse functional groups.

Alternative Synthetic Routes and Industrial Considerations

Use of 3-Butyne-2-Ketone and Catalysts

A patent describes the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid derivatives via reaction with 3-butyne-2-ketone under catalytic conditions involving indium chloride. However, this method uses hazardous reagents such as ethyl diazoacetate and toxic 3-butyne-2-ketone, generating industrial waste and requiring costly post-treatment, making it less favorable for large-scale production.

Hydrolysis and Purification Challenges

The hydrolysis steps in some synthetic routes lead to products that are highly soluble in water, complicating isolation and purification. Low separation yields (around 26%) and the use of large solvent volumes have been reported, indicating the need for optimized protocols for industrial scalability.

Summary Table of Preparation Methods

Detailed Research Findings

The condensation of β-keto esters with phenylhydrazine is the most straightforward and widely used method. The reaction proceeds via nucleophilic attack of phenylhydrazine on the β-keto ester carbonyl, followed by cyclization and dehydration to form the pyrazolone ring.

Refluxing in methanol or ethanol ensures complete reaction and good yields, with the product isolated by filtration and recrystallization.

The introduction of the acetyl group at position 4 can be achieved either by using appropriately substituted β-keto esters or by post-synthetic modification using Vilsmeier–Haack conditions, which allow further functionalization of the pyrazolone nucleus.

Industrial-scale synthesis faces challenges such as the use of hazardous reagents, low separation yields, and environmental concerns related to solvent use and waste generation. Optimized catalytic methods and greener solvents are under investigation to improve scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one can undergo oxidation reactions to form corresponding pyrazolone derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the acetyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Pyrazolone derivatives with additional oxygen functionalities.

Reduction: Hydrazine derivatives.

Substitution: Substituted pyrazolones with varied functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Development

The compound is explored as a lead compound for drug development due to its potential biological activities. It has shown promise in various therapeutic areas, including anti-inflammatory and analgesic properties. Studies indicate that derivatives of this compound can exhibit significant antioxidant activities, making them suitable candidates for further pharmacological evaluation .

2. Antioxidant Properties

Research has demonstrated that substituted derivatives of 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one exhibit strong antioxidant properties. For instance, phenylhydrazone derivatives derived from this compound have been shown to scavenge free radicals effectively, displaying activities comparable to standard antioxidants like vitamin C. The IC50 values for these compounds indicate their potential as antioxidant agents, with some derivatives showing IC50 values as low as 175.66 µg/mL .

3. Metal Complexation

The ability of this compound to form metal complexes has been investigated, revealing its potential use in coordination chemistry. These metal complexes can exhibit enhanced biological activities and stability, making them useful in medicinal chemistry .

Material Science Applications

1. Synthesis of Novel Materials

This compound serves as a precursor in the synthesis of various pyrazolone-based materials that possess unique optical and electronic properties. Its derivatives are being studied for applications in organic electronics and photonic devices due to their favorable charge transport characteristics.

2. Crystal Engineering

The crystal structure of this compound and its derivatives have been characterized using X-ray crystallography. These studies provide insights into their packing arrangements and intermolecular interactions, which are critical for designing materials with specific properties .

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of various phenylhydrazone derivatives synthesized from this compound against DPPH radicals. The results indicated a strong correlation between the molecular structure and antioxidant capacity, highlighting the importance of substituent effects on biological activity .

Case Study 2: Coordination with Copper(II) Ions

Another investigation focused on the coordination chemistry of this pyrazolone derivative with copper(II) ions, resulting in stable complexes that demonstrated enhanced biological activity compared to the free ligand. This study underlines the potential for developing metal-based therapeutics using pyrazolone derivatives .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-benzoyl-5-methyl-2-phenyloxazole | Benzoyl group instead of acetyl | Different biological activity due to sterics |

| 4-hydroxy-5-methyl-2-phenyloxazole | Hydroxyl group at position 4 | Enhanced solubility and potential for hydrogen bonding |

| 4-acetyl-3-methyl-1-phenyloxazole | Different ring structure (1H instead of 4H) | Potentially different reactivity patterns |

| 4-propionyl-5-methyl-2-phenyloxazole | Propionyl group instead of acetyl | Variation in lipophilicity affecting biological activity |

Mecanismo De Acción

The mechanism of action of 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below summarizes key structural and physicochemical properties of 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one and its analogues:

Key Research Findings

Nitro-Substituted Derivative (): Exhibits a high melting point (170°C), indicating thermal stability. The nitro group (NO₂) contributes to antibacterial activity but may raise toxicity concerns . Compliant with Lipinski’s Rule of Five, suggesting oral bioavailability.

Amino-Substituted Derivative (): The amino group enhances hydrogen-bonding capacity, improving solubility and interaction with biological targets like enzymes or receptors .

Methoxybenzylidene Derivative () :

- Methoxy groups improve solubility and metabolic stability, making it suitable for long-acting formulations .

Azo-Substituted Derivative () :

- The diazenyl (N=N) group introduces chromophoric properties, useful in dyes or photodynamic therapy agents .

Actividad Biológica

Chemical Structure and Properties

4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family. Its molecular formula is , with a molecular weight of approximately 216.25 g/mol. The compound features an acetyl group at the 4-position and a phenyl group at the 2-position of the pyrazolone ring, contributing to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Various studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. It has shown efficacy in inhibiting the growth of several cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer. The antiproliferative effects are attributed to its ability to induce apoptosis and inhibit cell cycle progression .

Case Study: Anticancer Activity

In one study, derivatives of this compound were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity compared to standard chemotherapeutics .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor , particularly targeting dihydroorotate dehydrogenase (DHODH). This enzyme is crucial in the de novo pyrimidine synthesis pathway, making it a target for immunosuppressive therapies. In vitro assays confirmed that this compound effectively inhibits DHODH activity, offering potential for therapeutic applications in autoimmune diseases .

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory and analgesic properties. It has been shown to reduce inflammation in various animal models, suggesting its potential use in treating inflammatory conditions .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The compound can bind to active sites or allosteric sites on enzymes, modulating their activity.

- Receptor Binding : It may interact with cellular receptors, influencing signal transduction pathways critical for cellular responses.

- Cellular Uptake : Its structural characteristics enhance its ability to penetrate cell membranes, facilitating its intracellular actions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-benzoyl-5-methyl-2-phenyloxazole | Benzoyl group instead of acetyl | Exhibits different biological activities due to sterics |

| 4-hydroxy-5-methyl-2-phenyloxazole | Hydroxyl group at position 4 | Enhanced solubility and potential for hydrogen bonding |

| 4-acetyl-3-methyl-1-phenyloxazole | Different ring structure (1H instead of 4H) | Potentially different reactivity patterns |

| 4-propionyl-5-methyl-2-phenyloxazole | Propionyl group instead of acetyl | Variation in lipophilicity affecting biological activity |

This table illustrates how variations in substituents can influence the biological activities of pyrazolone derivatives, highlighting the unique characteristics of this compound.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.